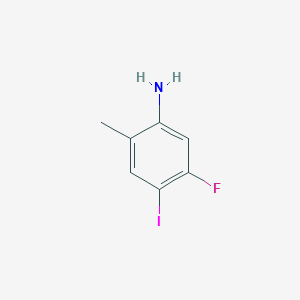

5-Fluoro-4-iodo-2-methylaniline

説明

Significance of Substituted Aniline (B41778) Scaffolds in Organic Synthesis

Substituted anilines are a class of organic compounds that feature an amino group attached to a substituted aromatic ring. nih.gov This structural motif is a cornerstone in the synthesis of a vast array of organic molecules. sapphirebioscience.comchemicalbook.com The presence of the amino group and the aromatic ring provides a versatile platform for a variety of chemical transformations, including electrophilic substitution, diazotization, and coupling reactions. nih.govaablocks.com These reactions allow for the introduction of diverse functional groups, making substituted anilines key intermediates in the preparation of pharmaceuticals, agrochemicals, and dyes. nih.gov The ability to readily modify the aniline scaffold has made it a privileged structure in drug discovery and development. sapphirebioscience.comijcce.ac.irpharmaffiliates.com

Role of Halogenation in Modulating Molecular Properties and Reactivity

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the aniline ring significantly influences the molecule's physicochemical properties and reactivity. bldpharm.comsigmaaldrich.com Halogenation can alter the electron density of the aromatic ring, impact the acidity of the amino group, and provide specific sites for further chemical modification. bldpharm.com

Fluorine, being the most electronegative element, imparts unique properties to organic molecules. bldpharm.comachemblock.com Its small size allows it to often be used as a bioisosteric replacement for a hydrogen atom without causing significant steric hindrance. The presence of fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a valuable tool in drug design. achemblock.commyskinrecipes.comossila.combldpharm.com

Iodine, in contrast, is the largest and least electronegative of the common halogens. chemicalbook.com The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in nucleophilic substitution reactions. chemicalbook.com This reactivity makes iodo-substituted compounds valuable intermediates in cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. arkpharmtech.com Iodine can also act as a mild Lewis acid catalyst in various organic transformations. arkpharmtech.comsigmaaldrich.comachemblock.comchemicalbook.com

Research Scope and Focus on 5-Fluoro-4-iodo-2-methylaniline

This article will provide a detailed examination of the chemical compound this compound. The presence of both a fluorine and an iodine atom, in addition to a methyl group, on the aniline scaffold makes this a particularly interesting and useful building block in synthetic chemistry. The distinct and complementary properties of the fluoro and iodo substituents offer a dual-handle for sequential and regioselective chemical modifications. The research focus will be on the synthesis, characterization, and reactivity of this compound, highlighting its utility as a versatile intermediate in the development of more complex molecules.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-fluoro-4-iodo-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FIN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOKBJGPYYCNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856660 | |

| Record name | 5-Fluoro-4-iodo-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307306-08-7 | |

| Record name | 5-Fluoro-4-iodo-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 4 Iodo 2 Methylaniline

Strategic Approaches to Aryl Halide Synthesis

The introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis. For a polysubstituted aniline (B41778) like 5-fluoro-4-iodo-2-methylaniline, the sequence and method of halogenation are critical.

Electrophilic aromatic substitution is a primary method for introducing halogens to an aromatic system. The amino group of aniline is a strong activating group and directs incoming electrophiles to the ortho and para positions. youtube.com To achieve a different substitution pattern, the reactivity of the amino group often needs to be modulated.

For instance, in the synthesis of related haloanilines, the amino group is first protected, often by acetylation to form an acetanilide. This reduces the activating effect and provides steric hindrance, which can influence the regioselectivity of the subsequent halogenation step. google.com Following halogenation, the protecting group is removed by hydrolysis to regenerate the aniline. google.com

Common electrophilic iodinating agents include iodine monochloride (ICl) and N-iodosuccinimide (NIS). organic-chemistry.org The choice of reagent and reaction conditions can significantly impact the outcome of the reaction. For example, the iodination of 3-fluoro-4-methylaniline (B1361354) has been achieved with N,N,N-trimethylbenzenemethanaminium dichloroiodate in methanol (B129727) and dichloromethane (B109758).

Achieving the specific substitution pattern of this compound requires careful regioselective control. The directing effects of the existing substituents on the aromatic ring play a crucial role. The methyl group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The interplay of these directing effects, along with steric hindrance, determines the position of the incoming halogen.

In some cases, direct halogenation of a substituted aniline can be challenging due to the high reactivity of the aniline ring, which can lead to multiple halogenations. youtube.com To overcome this, protecting the amino group is a common strategy. For example, the synthesis of 4-bromo-2-methylaniline (B145978) involves the protection of 2-methylaniline as N-(2-methylphenyl) acetamide, followed by bromination and subsequent deprotection. google.com A similar strategy could be envisioned for the synthesis of this compound, starting from a fluorinated and methylated aniline precursor.

The stability of radical intermediates can also influence the regiochemical outcome of halogenation reactions, with the most stable radical leading to the major product. youtube.com

Diazotization of an aromatic amine, followed by a Sandmeyer or related reaction, provides a versatile route to aryl halides. researchgate.netmasterorganicchemistry.com This method involves the conversion of the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group and can be replaced by a variety of nucleophiles, including halides. masterorganicchemistry.comorganic-chemistry.org

The general process involves treating a primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, to form the diazonium salt. organic-chemistry.org Subsequent treatment with a copper(I) halide (for chlorides and bromides in the Sandmeyer reaction) or potassium iodide (for iodides) introduces the corresponding halogen onto the aromatic ring. masterorganicchemistry.com

This approach is particularly useful for introducing iodine, as the reaction with potassium iodide is straightforward. masterorganicchemistry.com Diazotization-iodination can be performed as a one-pot reaction. organic-chemistry.org The stability of the diazonium salt is a key factor; while generally unstable, some can be isolated as salts with non-nucleophilic counterions like tetrafluoroborate (B81430) (BF₄⁻). organic-chemistry.org

Table 1: Comparison of Halogenation Strategies

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Direct reaction of an aromatic ring with an electrophilic halogenating agent. | Often proceeds in a single step. | Can lead to polyhalogenation and lack of regioselectivity, especially with highly activated rings. youtube.com |

| Regioselective Halogenation | Employs directing groups and steric effects to control the position of halogenation. | Allows for the synthesis of specific isomers. | May require multi-step sequences involving protecting groups. google.com |

| Diazotization-Based Transformations | Conversion of an amino group to a diazonium salt, followed by substitution with a halide. masterorganicchemistry.com | Versatile for introducing various halogens, particularly iodine. masterorganicchemistry.com | Diazonium salts can be unstable and potentially explosive. researchgate.net |

Precursor Selection and Derivatization Routes

The synthesis of this compound necessitates a precursor that already contains some of the required substituents. A plausible precursor would be 3-fluoro-4-methylaniline. From this starting material, a regioselective iodination at the 5-position would be required to yield the final product.

Another potential route could start with 2-fluoro-4-iodoaniline (B146158). orgsyn.org In this case, a methylation reaction would be needed. However, direct methylation of an aniline can be challenging and may require protection of the amino group followed by a directed ortho-lithiation and reaction with a methylating agent.

The choice of precursor is often dictated by its commercial availability and the feasibility of the subsequent synthetic steps. For example, 2-fluoro-4-iodoaniline is a known compound. orgsyn.org

Catalytic Systems in Synthesis

Catalysis plays a significant role in the synthesis of aryl halides and their derivatives.

Palladium-catalyzed reactions: Palladium catalysts are widely used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. nih.gov While often used to react aryl halides with other molecules, palladium catalysis can also be involved in the synthesis of the aryl halide itself. For instance, palladium(II) catalysts have been used for the meta-C–H bromination and chlorination of aniline derivatives. nih.gov

Copper-catalyzed reactions: Copper catalysts are frequently employed in Sandmeyer-type reactions for the conversion of diazonium salts to aryl halides. masterorganicchemistry.com Copper(I) iodide can be used in the N-arylation of various nitrogen-containing heterocycles with aryl iodides. researchgate.net Furthermore, copper(I)-catalyzed conversion of aryl bromides to aryl iodides has been developed. organic-chemistry.org

Other metal and organocatalysts: Gold(I) has been shown to catalyze the iodination of electron-rich arenes with N-iodosuccinimide. organic-chemistry.org Organocatalysts, such as thiourea (B124793) derivatives, can also promote the iodination of activated aromatic compounds. organic-chemistry.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. beilstein-journals.orgresearchgate.net Key parameters that are often varied include:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. nih.govscielo.br For instance, in some palladium-catalyzed reactions, switching to a solvent where an iodide byproduct is insoluble can improve reaction efficiency. nih.gov

Temperature: Reaction temperature affects the rate of reaction and can influence the formation of byproducts.

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting material while minimizing the degradation of the product. scielo.br

Catalyst and Ligand: In catalytic reactions, the choice of catalyst and any associated ligands is critical for achieving high activity and selectivity. nih.gov

Base: The presence and nature of a base can be important, particularly in reactions that generate acidic byproducts.

For the synthesis of a related compound, 3-fluoro-5-iodo-4-methylaniline, direct iodination of 3-fluoro-4-methylaniline using N,N,N-trimethylbenzenemethanaminium dichloroiodate and calcium carbonate in a mixture of methanol and dichloromethane at 0 to 20 °C for approximately 17 hours resulted in a yield of about 95% with greater than 90% purity. This highlights how careful selection of reagents and conditions can lead to high-yielding transformations.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Iodine monochloride |

| N-iodosuccinimide |

| 3-Fluoro-4-methylaniline |

| N,N,N-trimethylbenzenemethanaminium dichloroiodate |

| 2-methylaniline |

| 4-bromo-2-methylaniline |

| N-(2-methylphenyl) acetamide |

| Sodium nitrite |

| 2-fluoro-4-iodoaniline |

| 3-fluoro-5-iodo-4-methylaniline |

Reactivity and Chemical Transformations of 5 Fluoro 4 Iodo 2 Methylaniline

Cross-Coupling Reactions

The presence of an iodine atom on the aromatic ring makes 5-Fluoro-4-iodo-2-methylaniline an excellent substrate for cross-coupling reactions, which are fundamental transformations for constructing carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a cornerstone of modern organic synthesis, and aryl iodides are among the most reactive coupling partners. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl iodide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. mdpi.com For a dihalogenated compound like this compound, these reactions exhibit high selectivity for the C-I bond over the much stronger C-F bond.

The Suzuki–Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester. While specific studies on this compound are not prevalent, its structural analogues are frequently used in such reactions. The reaction of the C-I bond is highly favored. For instance, the Suzuki-Miyaura coupling of 5-iodo-2'-deoxyuridine with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst, demonstrating the utility of the C-I bond in complex molecule synthesis. rsc.org Similarly, related compounds like 2-fluoro-6-iodo-4-methylaniline (B2537735) are often employed in Suzuki-Miyaura couplings to create biaryl structures, which are common motifs in medicinal chemistry. The reaction is typically performed using a palladium(0) source, such as Pd(PPh₃)₄, or a combination of a palladium(II) salt like Pd(OAc)₂ with phosphine (B1218219) ligands, in the presence of a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) and a suitable solvent.

| Coupling Partner | Catalyst System (Typical) | Base | Solvent | Product Type |

| Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | Biaryl Compound |

| Vinylboronic Acid | PdCl₂(dppf) | Na₂CO₃ | Toluene | Styrene Derivative |

| Alkylboronic Ester | Pd(OAc)₂/tBu₃P | K₃PO₄ | THF | Alkylated Aniline (B41778) |

This table presents typical conditions for Suzuki-Miyaura reactions based on analogous aryl iodides.

The Buchwald–Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. Although this compound already possesses an amino group, its C-I bond can react with another primary or secondary amine to form a substituted phenylenediamine derivative. Research on multi-halogenated substrates, such as 1-bromo-4-iodobenzene, shows high selectivity for the amination at the C-I position. acs.org The reaction is catalyzed by palladium complexes bearing bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, or Josiphos) and requires a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). researchgate.net Studies on the palladium-catalyzed amination of fluoroalkylamines have shown that weaker bases like potassium phenoxide (KOPh) can also be effective, which may be relevant for substrates sensitive to strong bases. nih.gov

| Coupling Partner | Catalyst System (Typical) | Base | Solvent | Product Type |

| Primary/Secondary Amine (R¹R²NH) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | N,N'-disubstituted Aniline |

| Amide (RCONH₂) | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Dioxane | N-Aryl Amide |

| Heterocyclic Amine | PdCl₂(Amphos)₂ | NaOtBu | THF | N-Aryl Heterocycle |

This table presents typical conditions for Buchwald-Hartwig amination based on analogous aryl iodides.

The Sonogashira coupling reaction is a powerful tool for forming carbon-carbon bonds between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes. libretexts.org This reaction is typically catalyzed by a combination of a palladium(0) complex and a copper(I) salt (e.g., CuI) in the presence of an amine base such as triethylamine (B128534) or diisopropylamine, which also serves as the solvent. libretexts.orgorganic-chemistry.org The reactivity of aryl halides in the Sonogashira coupling follows the order I > Br > Cl > F, ensuring that this compound will react exclusively at the iodine-substituted position. libretexts.org This method has been successfully applied to label peptides containing 4-iodophenylalanine with ferrocene (B1249389) alkynes, highlighting its compatibility with sensitive functional groups. nih.gov Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates. organic-chemistry.org

| Coupling Partner | Catalyst System (Typical) | Base | Solvent | Product Type |

| Terminal Alkyne (RC≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | Arylalkyne |

| Silyl-protected Alkyne | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | Silyl-protected Arylalkyne |

| Functionalized Alkyne | Pd(dppf)Cl₂ / CuI | DBU | Acetonitrile | Functionalized Arylalkyne |

This table presents typical conditions for Sonogashira coupling based on analogous aryl iodides.

While palladium is the most common catalyst for these transformations, other transition metals can also be employed. Nickel-based catalysts, for example, have been shown to be effective for Buchwald-Hartwig-type aminations, sometimes offering different selectivity or reactivity profiles compared to palladium. acs.org These reactions can also exhibit high selectivity for the C-I bond in polyhalogenated aromatic compounds. acs.org

Palladium-Catalyzed Coupling Reactions

Functional Group Interconversions

Beyond cross-coupling reactions at the C-I bond, the other functional groups on this compound can undergo various chemical transformations. organic-chemistry.org

The primary amino group (-NH₂) is a versatile functional handle. It can be:

Acylated with acid chlorides or anhydrides to form the corresponding amides. This transformation is often used to protect the amino group or to introduce new functionalities.

Alkylated to form secondary or tertiary amines, although direct alkylation can sometimes lead to mixtures and over-alkylation.

Diazotized by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This highly reactive intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -Cl, -Br) in place of the original amino group.

The iodine atom, while primarily used in cross-coupling, can also be removed via reductive dehalogenation using a reducing agent like H₂ and a palladium catalyst, which would yield 5-fluoro-2-methylaniline.

The aromatic ring itself, being activated by the amino and methyl groups, could potentially undergo electrophilic aromatic substitution . The directing effects of the existing substituents would need to be carefully considered to predict the regiochemical outcome of such a reaction.

Transformations Involving the Amino Group

The amino group (-NH₂) is a key functional group that significantly influences the chemical reactivity of the aromatic ring and participates in a variety of reactions.

While specific oxidation and reduction pathways for this compound are not extensively detailed in the provided search results, related anilines can undergo such transformations. For instance, the amino group can be oxidized under specific conditions to form different derivatives. Conversely, the synthesis of similar anilines, such as 5-fluoro-2-methylaniline, often involves the reduction of a nitro group to an amino group using reagents like iron in the presence of an acid. chemicalbook.com This suggests that the amino group in this compound could potentially be derived from a corresponding nitro compound.

The amino group of anilines is readily derivatized. It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile. For example, the amino group can be acylated, alkylated, or sulfonylated. It can also undergo diazotization, a reaction where the primary aromatic amine is converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring.

Reactions at Halogenated Sites

The presence of both fluorine and iodine atoms on the aromatic ring provides sites for various substitution reactions.

The halogen atoms on the aromatic ring, particularly the iodine, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. In SNAr reactions, the rate-determining step is typically the attack of the nucleophile on the carbon atom bearing the leaving group. The high electronegativity of fluorine can make the adjacent carbon more electrophilic and thus more susceptible to nucleophilic attack. reddit.com However, the leaving group's ability to depart is also a critical factor.

In the context of nucleophilic substitution reactions, the ability of a group to depart from the molecule is crucial. Generally, weaker bases are better leaving groups. libretexts.org When comparing the halogens, iodide (I⁻) is the best leaving group among the common halides, while fluoride (B91410) (F⁻) is the least effective. libretexts.orgquora.com This is because iodide is a much weaker base than fluoride. libretexts.orgyoutube.com The larger atomic size of iodine allows the negative charge to be dispersed over a larger volume, leading to greater stability of the resulting iodide ion. quora.comyoutube.com Therefore, in reactions where the departure of the halogen is the rate-determining step, the iodine atom in this compound would be expected to be a better leaving group than the fluorine atom. quora.comvedantu.com

However, in nucleophilic aromatic substitution (SNAr) reactions, the trend can be reversed. The high electronegativity of fluorine can stabilize the intermediate Meisenheimer complex, making fluorine a better leaving group than iodine in some SNAr contexts. reddit.com

Regioselectivity and Stereoselectivity in Reactions

The substituents on the aniline ring direct the regioselectivity of incoming reagents. The amino group is a powerful ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. The methyl group is a weakly activating ortho-, para-director.

In electrophilic aromatic substitution reactions, the position of substitution will be determined by the combined directing effects of the amino, fluoro, iodo, and methyl groups. The strong activating effect of the amino group will likely dominate, directing incoming electrophiles to the positions ortho and para to it.

In nucleophilic aromatic substitution reactions, the regioselectivity is influenced by the electron-withdrawing nature of the substituents and their ability to stabilize the intermediate negative charge. The presence of the electron-withdrawing fluorine and iodine atoms can facilitate nucleophilic attack on the ring. The precise conditions of the reaction, including the nature of the nucleophile and the solvent, play a significant role in determining which halogen is substituted. rsc.org

Steric and Electronic Influences of Substituents

The chemical behavior of this compound is a direct consequence of the properties of its substituents. The amino (-NH2) group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions due to its ability to donate electron density to the benzene (B151609) ring through resonance. pressbooks.pub Conversely, the fluorine and iodine atoms are deactivating groups due to their inductive electron-withdrawing effects, yet they also act as ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. pressbooks.pub The methyl (-CH3) group is a weak activating group and an ortho-, para-director.

The combination of these effects in this compound creates a complex pattern of reactivity:

Electronic Effects: The strong activating effect of the amino group is somewhat tempered by the electron-withdrawing nature of the fluoro and iodo substituents. The fluorine atom, being highly electronegative, exerts a significant inductive effect, reducing the electron density of the ring and the basicity of the amino group. The iodine atom, while also electron-withdrawing, is more polarizable, which can influence its reactivity in metal-catalyzed cross-coupling reactions.

Steric Effects: The methyl group at the 2-position (ortho to the amino group) introduces considerable steric hindrance. This bulkiness can impede the approach of reagents to the adjacent amino group and the ortho position (position 3), thereby influencing the regioselectivity of reactions. pressbooks.pub

A comparative analysis with similar compounds highlights these influences. For instance, in 4-Chloro-2-fluoro-6-iodoaniline, the replacement of the electron-donating methyl group with an electron-withdrawing chlorine atom further reduces the electron density of the aromatic ring. In contrast, 2-Fluoro-6-methylaniline lacks the iodo substituent, limiting its utility in cross-coupling reactions that rely on the C-I bond.

Table 1: Comparison of Substituent Effects in Related Anilines

| Compound | Key Substituents | Electronic Effects Highlights | Steric Hindrance |

| This compound | 5-Fluoro, 4-Iodo, 2-Methyl | Activating amino group, deactivating halogens, weakly activating methyl group. | High, due to ortho-methyl group. |

| 4-Chloro-2-fluoro-6-iodoaniline | 4-Chloro, 2-Fluoro, 6-Iodo | Predominantly electron-withdrawing substituents. | Moderate. |

| 2-Fluoro-6-methylaniline | 2-Fluoro, 6-Methyl | Activating methyl and amino groups, deactivating fluorine. | High, due to ortho-methyl group. |

| 4-Fluoro-2-iodoaniline | 4-Fluoro, 2-Iodo | Activating amino group, deactivating halogens. | Low. |

Control of Reaction Pathways

The distinct electronic and steric characteristics of this compound allow for precise control over various reaction pathways, making it a versatile intermediate in multi-step syntheses.

Electrophilic Aromatic Substitution: The amino group is the strongest activating group, directing incoming electrophiles primarily to the ortho and para positions. However, the para position (position 4) is already occupied by an iodine atom. The ortho position next to the amino group (position 3) is sterically hindered by the adjacent methyl group. Therefore, electrophilic substitution is most likely to occur at the position ortho to the amino group and meta to the methyl group (position 6), which is vacant.

Cross-Coupling Reactions: The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making the iodine atom the primary site for cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This regioselectivity is crucial for introducing a wide range of substituents at the 4-position of the aniline ring. For instance, palladium-catalyzed cross-coupling reactions of similar iodo-substituted anilines are common in the synthesis of complex molecules, including kinase inhibitors. The fluorine atom and the methyl group can influence the reactivity of the C-I bond through their electronic and steric effects, potentially affecting reaction rates and catalyst efficiency.

While specific experimental data on the cross-coupling reactions of this compound is not extensively reported in publicly available literature, the reactivity of analogous compounds provides valuable insights. For example, the Buchwald-Hartwig amination of aryl iodides is a well-established method for forming C-N bonds.

Table 2: Potential Reactivity of this compound in Common Transformations

| Reaction Type | Probable Reaction Site | Controlling Factors | Potential Products |

| Electrophilic Substitution | Position 6 | Directing effect of the amino group; Steric hindrance from the methyl group. | 6-Substituted-5-fluoro-4-iodo-2-methylanilines |

| Suzuki-Miyaura Coupling | Position 4 (C-I bond) | Weaker C-I bond strength compared to C-F. | 4-Aryl-5-fluoro-2-methylanilines |

| Buchwald-Hartwig Amination | Position 4 (C-I bond) | Selective activation of the C-I bond by palladium catalysts. | N-Aryl/alkyl-5-fluoro-2-methyl-4-substituted anilines |

| Diazotization | Amino group | Standard reaction for anilines. | Diazonium salt for further transformations. |

The strategic combination of substituents in this compound provides chemists with a powerful tool to construct complex molecular architectures with a high degree of control, underscoring its importance as a key intermediate in modern organic synthesis.

Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This data is fundamental to understanding the molecule's structural and chemical properties.

The molecular structure of substituted anilines is of significant interest due to the interplay of electronic and steric effects of the various substituents on the benzene (B151609) ring. In the case of 5-Fluoro-4-iodo-2-methylaniline, the aromatic ring is substituted with a fluorine atom, an iodine atom, a methyl group, and an amino group.

Analysis of the related 5-bromo-4-iodo-2-methylaniline (B12931903) reveals that the asymmetric unit of the crystal contains two independent molecules. bldpharm.com The bond lengths and angles within these molecules are within the normal ranges for such substituted benzene derivatives. bldpharm.com It is expected that the C-F bond length in this compound would be approximately 1.35 Å, typical for a fluorine atom attached to an aromatic ring. The C-I bond length is anticipated to be around 2.10 Å. The presence of the methyl and amino groups introduces slight distortions in the benzene ring from a perfect hexagonal geometry. The substituents, including the bromo, iodo, and amino groups in the bromo-analogue, lie nearly in the mean plane of the phenyl ring, indicating a relatively planar conformation of the molecule. bldpharm.com

Table 1: Selected Predicted Bond Lengths and Angles for this compound

| Parameter | Predicted Value |

| C-F Bond Length | ~ 1.35 Å |

| C-I Bond Length | ~ 2.10 Å |

| C-N Bond Length | ~ 1.40 Å |

| C-C (aromatic) | ~ 1.39 Å |

| C-C-C (ring angle) | ~ 120° |

Note: These are predicted values based on typical bond lengths and data from analogous structures.

The crystal packing of this compound is governed by a variety of weak intermolecular interactions, which collectively stabilize the crystal lattice. These interactions include hydrogen bonds, halogen bonds, and pi-pi stacking interactions.

In the crystal structure of 5-bromo-4-iodo-2-methylaniline, the two independent molecules in the asymmetric unit are linked by weak N-H...N hydrogen bonds between the amino groups, with an N...N distance of 3.300(14) Å. bldpharm.com It is highly probable that similar N-H...N hydrogen bonding networks are present in the crystal structure of this compound, playing a crucial role in the formation of its supramolecular assembly.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The iodine atom in this compound, with its electropositive region known as a σ-hole, is a potential halogen bond donor. It can form interactions with nucleophilic atoms such as the nitrogen of the amino group or the fluorine atom of a neighboring molecule. The deliberate use of halogen bonding in conjunction with hydrogen bonding is a recognized strategy for the construction of extended molecular solid-state networks.

Intermolecular Interactions

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of a molecule's structure by probing the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. A detailed FT-IR spectrum of this compound would reveal characteristic absorption bands for its functional groups, such as the N-H stretching vibrations of the amine group, C-H stretching of the methyl and aromatic groups, C-F stretching, and C-I stretching, as well as aromatic ring vibrations. However, no experimentally recorded or computationally predicted FT-IR spectrum for this specific compound is currently available in published scientific literature.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide valuable information on the vibrations of the carbon skeleton and the C-I bond. As with FT-IR data, there are no available Raman spectra for this compound in the public domain.

Assignment of Vibrational Modes

A complete assignment of vibrational modes involves correlating the observed peaks in the FT-IR and Raman spectra to specific atomic motions within the molecule. This is often aided by computational methods, such as Density Functional Theory (DFT) calculations. For related halogenated anilines, theoretical studies have been conducted to assign vibrational modes. nih.gov However, without the actual spectral data for this compound, a definitive assignment of its vibrational modes is not possible.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic structure of molecules by observing transitions between different electronic energy levels, typically in the ultraviolet-visible (UV-Vis) region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV and visible light, which excites electrons from the ground state to higher energy states. The absorption spectrum of an aniline (B41778) derivative is characterized by π→π* transitions within the benzene ring. The positions and intensities of these absorption bands are influenced by the nature and position of substituents on the ring. For this compound, the electron-donating amino and methyl groups, along with the electron-withdrawing and heavy halogen substituents, would be expected to influence the absorption maxima. The spectrum of aniline in ethanol, for instance, shows absorption maxima at approximately 230 nm and 280 nm. However, specific experimental or calculated UV-Vis absorption data for this compound are not available.

Fluorescence Properties and Applications

Fluorescence is the emission of light from a molecule after it has absorbed light. The fluorescence properties of aniline and its derivatives are known to be sensitive to their chemical environment and substitution pattern. A related compound, 5-bromo-4-iodo-2-methylaniline, has been noted as an intermediate in the synthesis of highly fluorescent derivatives. This suggests that derivatives of this compound could also possess interesting fluorescence properties for potential applications in materials science or as chemical sensors. Nevertheless, there are no specific studies on the fluorescence characteristics or applications of this compound itself.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the molecular structure, stability, and spectroscopic properties of chemical compounds. For a molecule like 5-Fluoro-4-iodo-2-methylaniline, these methods can provide deep insights into its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed for its accuracy in predicting molecular properties. Theoretical studies on various aniline (B41778) derivatives have demonstrated the reliability of DFT methods, particularly B3LYP, in combination with various basis sets, for calculating structural and spectroscopic parameters. asianpubs.orgglobalresearchonline.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. globalresearchonline.net

Based on studies of similar halogenated anilines, the geometry of the benzene (B151609) ring would be slightly distorted due to the presence of the fluoro, iodo, methyl, and amino substituents. The amino group is expected to have a near-planar pyramidal geometry. researchgate.net The energetic profile, including the molecule's total energy and stability, can also be determined. For instance, in a study of metallofullerenes, geometry optimization was a crucial first step to identify the most energetically favorable structures for further analysis. nih.gov

Table 1: Predicted Geometrical Parameters for this compound Based on Analogous Compounds

| Parameter | Predicted Value |

| C-N Bond Length | ~1.40 Å |

| C-F Bond Length | ~1.36 Å |

| C-I Bond Length | ~2.10 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-N-H Bond Angle | ~112° |

| H-N-H Bond Angle | ~110° |

Note: These values are estimations based on typical bond lengths and angles found in substituted anilines and related halogenated aromatic compounds.

Vibrational frequency analysis is performed on the optimized geometry to confirm that the structure is a true minimum (no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations.

For this compound, characteristic vibrational frequencies would be expected for the N-H stretching of the amino group (typically around 3400-3500 cm⁻¹), C-H stretching of the methyl group and aromatic ring, C-N stretching, C-F stretching, and C-I stretching vibrations. Studies on other halogenated anilines have shown that theoretical vibrational frequencies, when appropriately scaled, show good agreement with experimental data. asianpubs.orgglobalresearchonline.net For example, research on 4-chloro-2-bromoaniline utilized DFT calculations to assign the fundamental vibrational modes. globalresearchonline.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch | ~3500 |

| N-H Symmetric Stretch | ~3400 |

| C-H (Aromatic) Stretch | 3000 - 3100 |

| C-H (Methyl) Stretch | 2900 - 3000 |

| C=C (Aromatic) Stretch | 1500 - 1600 |

| N-H Scissoring | ~1620 |

| C-N Stretch | ~1280 |

| C-F Stretch | 1200 - 1250 |

| C-I Stretch | 500 - 600 |

Note: These are approximate frequency ranges based on studies of similar substituted anilines. asianpubs.orgmaterialsciencejournal.org

The electronic structure of a molecule is crucial for understanding its reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the amino group, reflecting their electron-donating nature. nih.gov The LUMO, conversely, would be distributed over the aromatic ring. The presence of the electron-withdrawing fluorine and iodine atoms and the electron-donating methyl group will influence the energies of these orbitals. rsc.org DFT calculations on various substituted anilines have been used to determine these properties and correlate them with the molecule's reactivity. researchgate.netnih.gov

Table 3: Predicted Frontier Orbital Energies for a Halogenated Methylaniline Analogue

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are representative of what might be expected for a substituted aniline, based on general findings in computational chemistry literature. tandfonline.comresearchgate.net

Ab initio molecular dynamics (MD) simulations combine quantum mechanical calculations to determine the forces on atoms with classical equations of motion to simulate the dynamic behavior of a molecule over time. While specific ab initio MD studies on this compound are not available, this technique could be used to explore its conformational dynamics, the motion of the amino and methyl groups, and its behavior in a solvent environment at finite temperatures. Such simulations provide a deeper understanding of molecular flexibility and interactions that are not captured by static geometry optimization.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. arxiv.orgcore.ac.ukresearchgate.net This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations would likely be performed on the optimized ground-state geometry. The predicted spectrum would show electronic transitions, primarily of the π → π* type, characteristic of aromatic compounds. The positions of these absorption bands would be influenced by the substituents on the aniline ring. For example, studies on other aniline derivatives have used TD-DFT to investigate their electronic absorption spectra in different solvents. researchgate.net

Density Functional Theory (DFT) Studies

Analysis of Intermolecular and Intramolecular Interactions

The arrangement of substituents—a fluorine atom, an iodine atom, a methyl group, and an amino group—on the aniline ring of this compound gives rise to a complex interplay of intermolecular and intramolecular forces. These interactions are crucial in determining the compound's physical properties and crystal packing.

Electrostatic Surface Potential Mapping

Electrostatic surface potential (ESP) mapping is a computational technique used to visualize the charge distribution on a molecule's surface. For a molecule like this compound, an ESP map would likely reveal several key features. The amino group (-NH2) would exhibit a region of positive potential (electron-deficient) around the hydrogen atoms and a region of negative potential (electron-rich) associated with the nitrogen atom's lone pair. The fluorine and iodine atoms, being electronegative, would also create regions of negative potential. However, a significant feature on the iodine atom is the "sigma-hole," a region of positive electrostatic potential on the outermost portion of the iodine atom along the C-I bond axis. acs.org This positive region can engage in halogen bonding, a significant non-covalent interaction. acs.org

Fluorine's Direct and Indirect Effects on Hydrogen Bonding

The fluorine atom in this compound can influence hydrogen bonding in several ways. While fluorine itself is a weak hydrogen bond acceptor, its strong electron-withdrawing nature has a more significant indirect effect. worldscientific.com By pulling electron density from the aromatic ring, the fluorine atom can modulate the acidity of the amino group's protons. This increased acidity can, in turn, strengthen the hydrogen bonds formed by the amino group with acceptor molecules. rsc.org Computational studies on substituted anilines have shown that electron-withdrawing substituents can enhance the proton-donating ability of the amino group in hydrogen-bonded complexes. worldscientific.comrsc.org

Halogen-Halogen Contacts

In the solid state, halogen-halogen contacts can play a role in the crystal packing of this compound. The iodine atom, with its aforementioned sigma-hole, can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, including the nitrogen or fluorine atoms. acs.orgnih.gov The interaction between the iodine atom of one molecule and the fluorine or another halogen atom of an adjacent molecule would be a significant factor in the supramolecular assembly. The strength of these interactions is dependent on the nature of the halogen, with iodine being a strong halogen bond donor. nih.govchemistryviews.org

Prediction of Spectroscopic and Non-Linear Optical (NLO) Properties

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the spectroscopic and non-linear optical (NLO) properties of organic molecules. bohrium.comnih.gov For this compound, these calculations can provide insights into its potential for optoelectronic applications.

The presence of both electron-donating (amino, methyl) and electron-withdrawing (fluoro, iodo) groups on the aromatic ring creates a "push-pull" system, which is a key feature for NLO activity. bohrium.com The intramolecular charge transfer from the donor to the acceptor parts of the molecule upon excitation is a primary determinant of the NLO response. nih.govbohrium.com Computational studies on similar substituted anilines have shown that the nature and position of substituents significantly affect the first hyperpolarizability (β), a measure of the second-order NLO response. bohrium.com

Table 1: Predicted Spectroscopic and NLO Properties (Representative Data)

| Property | Predicted Value | Method |

| Maximum Absorption Wavelength (λmax) | 300-350 nm | TD-DFT |

| First Hyperpolarizability (β) | 5-15 x 10⁻³⁰ esu | DFT |

| Dipole Moment (μ) | 2-4 D | DFT |

Note: The values in this table are representative examples based on computational studies of similar aniline derivatives and are not experimentally verified for this compound.

Computational Validation with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical predictions with experimental data. For this compound, this would involve comparing computationally predicted properties with those determined through experimental techniques.

For instance, calculated vibrational frequencies from DFT can be compared with experimental FT-IR and Raman spectra to confirm the vibrational modes of the molecule. tandfonline.com Similarly, predicted NMR chemical shifts can be validated against experimental ¹H and ¹³C NMR data. ekb.egijcce.ac.ir For NLO properties, experimentally measured hyperpolarizability using techniques like Hyper-Rayleigh Scattering could be compared with the computationally predicted values. bohrium.com The agreement between theoretical and experimental data provides confidence in the computational model and allows for a deeper understanding of the molecule's structure-property relationships. bohrium.com

Table 2: Comparison of Theoretical and Experimental Data (Hypothetical)

| Parameter | Computational Prediction | Experimental Data |

| ¹H NMR Chemical Shift (NH₂) | δ 4.5-5.5 ppm | To be determined |

| ¹³C NMR Chemical Shift (C-I) | δ 80-90 ppm | To be determined |

| IR Stretching Frequency (N-H) | 3400-3500 cm⁻¹ | To be determined |

Note: This table presents a hypothetical comparison to illustrate the validation process. Experimental data for this compound is required for an actual validation.

Applications of 5 Fluoro 4 Iodo 2 Methylaniline and Its Derivatives in Advanced Research

Medicinal Chemistry and Drug Discovery

The strategic placement of halogen atoms and a methyl group on the aniline (B41778) ring makes 5-Fluoro-4-iodo-2-methylaniline a highly sought-after intermediate in the synthesis of novel therapeutic agents. The presence of both fluorine and iodine offers distinct advantages in drug design, from influencing metabolic stability to enabling specific non-covalent interactions with biological targets.

This compound serves as a crucial starting material for the construction of a wide array of pharmaceutical agents. The aniline functional group provides a reactive handle for various chemical transformations, while the iodo and fluoro substituents can be exploited in cross-coupling reactions to introduce further molecular complexity. This adaptability allows for the synthesis of libraries of compounds for screening against various diseases.

The utility of halogenated anilines as precursors for pharmaceuticals is well-documented. For instance, related structures are employed in the synthesis of potent inhibitors for enzymes implicated in cancer progression. The ability of this compound to participate in reactions like the Suzuki-Miyaura coupling enables the formation of biaryl compounds, a common motif in many drug candidates. This reaction is a powerful tool for creating carbon-carbon bonds, essential for assembling the core structures of many therapeutic agents.

The unique electronic and steric properties imparted by the fluoro and iodo substituents on the 2-methylaniline core make it an attractive scaffold for the synthesis of bioactive molecules. These molecules are designed to interact specifically with biological targets to elicit a therapeutic response.

Derivatives of this compound are designed to interact with a variety of biological targets, including enzymes, receptors, and even DNA. The fluorine atom, with its high electronegativity, can modulate the acidity of the nearby amino group and participate in hydrogen bonding, which can be crucial for binding to the active site of an enzyme or a receptor.

The iodine atom, a large and polarizable halogen, can engage in a specific type of non-covalent interaction known as halogen bonding. This interaction, where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base (such as an oxygen, nitrogen, or sulfur atom) on a biological macromolecule, is increasingly recognized as a significant contributor to ligand-protein binding affinity and specificity. The ability to form these halogen bonds can be a key design element in developing potent and selective inhibitors. For example, studies on halogenated ligands have shown their interaction with the backbone carbonyls and amides of proteins, as well as with the side chains of amino acids. nih.gov

Derivatives of related anilines have been investigated as inhibitors of various kinases, a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer. For example, anilinoquinazoline (B1252766) derivatives have been extensively studied as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. ijcce.ac.ir The anilino portion of these inhibitors often forms critical hydrogen bonds within the ATP-binding pocket of the kinase.

| Derivative Class | Target | Therapeutic Area |

| Anilinoquinazolines | EGFR, VEGFR | Cancer |

| Indole Derivatives | Kinases, LSD1 | Cancer, Neurological Disorders |

| Pyrrolo[2,3-d]pyrimidines | EGFR, AURKB | Cancer |

This compound is a valuable tool in structure-activity relationship (SAR) studies, a systematic process used in drug discovery to understand how the chemical structure of a compound relates to its biological activity. By systematically modifying the structure of a lead compound derived from this aniline and assessing the impact on its activity, medicinal chemists can identify the key structural features required for optimal therapeutic effect.

The presence of the iodine atom is particularly useful in this context, as it can be readily replaced with a variety of other functional groups using palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a diverse set of analogs for SAR exploration. For example, replacing the iodine with different aryl or alkyl groups can probe the steric and electronic requirements of the binding pocket of a target protein.

Reviews on the SAR of anticancer compounds have highlighted the importance of substituents like fluoro and iodo groups in influencing antimigration and antiproliferation activities. nih.gov The position of these functional groups is also critical, with subtle changes in their location on the aromatic ring often leading to significant differences in biological activity. nih.gov

The incorporation of fluorine into drug molecules is a common strategy to enhance their pharmacokinetic properties, including metabolic stability and bioavailability. The strong carbon-fluorine bond is resistant to metabolic cleavage, which can prolong the half-life of a drug in the body. The fluorine atom in this compound can therefore contribute to the improved metabolic stability of its derivatives.

The iodine atom in this compound provides a unique opportunity for the rational design of ligands that utilize halogen bonding to enhance their binding affinity and selectivity. Halogen bonding is a directional, non-covalent interaction that has gained significant attention in drug design as a tool to improve ligand-protein interactions. nih.gov

Computational modeling and structural biology techniques can be used to identify potential halogen bond donors and acceptors at the target's binding site. By strategically positioning the iodo-substituted phenyl ring of a derivative of this compound, a strong halogen bond can be formed, leading to a more potent and selective inhibitor. The analysis of protein-ligand complexes in the Protein Data Bank (PDB) has shown that while classical halogen bonding angles are not always observed, the interaction is prevalent and contributes to binding. nih.gov

Toxicological Research and QSAR Studies

Toxicological research on halogenated anilines, including derivatives of this compound, is crucial for understanding their potential environmental impact and for ensuring human safety. Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this research, providing predictive models for toxicity.

While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR are regularly applied to predict the toxicity of related halogenated anilines. nih.govwikipedia.org QSAR models are mathematical representations that correlate the structural or physicochemical properties of a compound with its biological activity or toxicity. wikipedia.orgnih.gov For halogenated anilines, these models often consider parameters such as hydrophobicity (logP), electronic effects of the substituents, and molecular size to predict endpoints like acute toxicity (e.g., LC50 values) in various organisms. nih.govnih.gov

For instance, research on mono-alkyl or halogen-substituted anilines has demonstrated clear structure-toxicity relationships. nih.gov The toxicity of such compounds can be modeled using regression analysis, linking molecular descriptors to their effects on organisms like Tetrahymena pyriformis. nih.gov In a study on the earthworm Eisenia veneta, the toxicity of structurally similar compounds, including 2-fluoro-4-methylaniline (B1213500), was assessed. This research identified changes in endogenous metabolites, such as a decrease in 2-hexyl-5-ethyl-3-furansulfonate and an increase in inosine (B1671953) monophosphate, as potential biomarkers of toxicity. nih.govresearchgate.net Such data is invaluable for building more accurate QSAR models for this class of compounds.

The development of QSAR models for tropodegradable halocarbons, which include halogenated amines, aims to screen for key properties and predict the characteristics of a large set of compounds without extensive experimental testing. nist.gov These computational approaches are vital for prioritizing chemicals for further investigation and for reducing the reliance on animal testing. nih.govresearchgate.net

Below is a table illustrating the types of parameters often used in QSAR studies of aniline derivatives and the kind of toxicological endpoints they aim to predict.

| Descriptor Category | Example Parameters | Predicted Toxicological Endpoint |

| Hydrophobicity | LogP (octanol-water partition coefficient) | Bioaccumulation, membrane disruption |

| Electronic | Hammett constants, pKa | Receptor binding, metabolic activation |

| Steric | Molecular weight, van der Waals radius | Enzyme inhibition, steric hindrance at target sites |

| Topological | Connectivity indices, shape indices | Overall toxicity profile |

This table represents a generalized view of QSAR parameters and is not based on specific experimental data for this compound.

The use of animals in toxicological testing raises significant ethical concerns. researchgate.net The principles of the 3Rs (Replacement, Reduction, and Refinement) are central to the ethical conduct of such research. In silico methods like QSAR are a prime example of 'Replacement' as they can predict the toxicity of chemicals without the use of live animals. nih.govresearchgate.net

Metabolism Studies

The metabolism of halogenated anilines is a critical area of study as it determines their persistence in the environment and their potential for bioactivation into more toxic species. The presence of both fluorine and iodine in this compound suggests a complex metabolic profile.

While specific metabolic pathways for this compound are not detailed in the available literature, studies on related halogenated anilines provide insights into its likely metabolic fate. The metabolism of halogenated hydrocarbons is a known function of cytochrome P450 enzymes, such as CYP2E1. wikipedia.org This enzyme family is responsible for metabolizing a wide range of small, polar molecules, including anilines. wikipedia.org

Research on fluorinated anilines indicates that their biotransformation can proceed through several pathways, including monooxygenation at the fluorinated position, leading to the release of a fluoride (B91410) anion and the formation of reactive quinoneimine intermediates. nih.gov The stability and reactivity of these intermediates are influenced by the substitution pattern on the aniline ring. nih.gov Another metabolic route involves the formation of a hydroxylated metabolite that can subsequently lose a fluoride anion. nih.gov

Studies with a Paracoccus species have shown that the metabolism of halogenated anilines can differ significantly between aerobic and anaerobic conditions, with acetylation being a major transformation mechanism under aerobic conditions. nih.gov The gut microbiota can also play a crucial role in the metabolism of environmental pollutants, including the reduction of nitroaromatic compounds to their corresponding amines. acs.org

The table below summarizes potential metabolic reactions for halogenated anilines based on existing research.

| Metabolic Reaction | Enzyme System | Potential Metabolites |

| Hydroxylation | Cytochrome P450 | Hydroxylated anilines |

| Dehalogenation | Cytochrome P450 | Quinoneimines, phenols |

| Acetylation | N-acetyltransferases | Acetylated anilines |

| Nitroreduction | Gut microbiota | Amino derivatives (from nitro precursors) |

This table illustrates general metabolic pathways for halogenated anilines and does not represent specific experimental data for this compound.

Synthesis of Chiral Building Blocks for Drug Discovery

Chiral building blocks are fundamental to modern drug discovery, as the enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. nih.gov Halogenated anilines, including derivatives of this compound, can serve as versatile starting materials for the asymmetric synthesis of complex chiral molecules.

While direct examples of the use of this compound in the synthesis of chiral building blocks are not prominent in the literature, the synthetic utility of closely related compounds is well-established. For instance, 2-fluoro-4-methylaniline has been used as a starting material for the synthesis of chiral amino alcohols. researchgate.net This involves a sequence of reactions such as diazotization, Sandmeyer reaction to introduce an iodine atom, followed by a Heck reaction and asymmetric hydrogenation to establish the chiral center. researchgate.net

The presence of the iodo group in this compound makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for constructing carbon-carbon bonds, which is a key step in the synthesis of many complex drug molecules. The fluorine atom can enhance metabolic stability and modulate the electronic properties of the molecule, which can be beneficial for drug-receptor interactions.

The general approach to utilizing anilines in chiral synthesis is outlined in the following table.

| Synthetic Step | Reaction Type | Purpose |

| Functional Group Interconversion | Sandmeyer Reaction | Introduction of a handle for cross-coupling (e.g., -I) |

| Carbon-Carbon Bond Formation | Heck or Suzuki Coupling | Elaboration of the carbon skeleton |

| Asymmetric Transformation | Asymmetric Hydrogenation | Introduction of a stereocenter with high enantiomeric excess |

| Further Derivatization | Various | Synthesis of the final target chiral building block |

This table provides a generalized synthetic strategy and is not based on the specific synthesis of a chiral building block from this compound.

Materials Science

The unique electronic and photophysical properties imparted by the halogen substituents make aromatic compounds like this compound and its derivatives of interest in the field of materials science.

Preparation of Photoelectric Materials

While direct applications of this compound in photoelectric materials are not widely reported, its structural motifs are found in compounds with interesting photophysical properties. For example, aniline-based squaraines have been investigated for their two-photon absorption properties for use in bioimaging. epa.gov

Furthermore, the related compound 5-bromo-4-iodo-2-methylaniline (B12931903) is known as an intermediate in the synthesis of highly fluorescent solid-state asymmetric spirosilabifluorene derivatives. This suggests that the iodo- and methyl-substituted aniline core can be a key component in the design of novel fluorescent materials. The substitution pattern on the aniline ring, including the presence and position of halogens, can significantly influence the fluorescence quantum yield and emission wavelength of the final material. The principles of structure-property relationships are actively being explored to tune the optical and electronic characteristics of such organic materials for applications in organic light-emitting diodes (OLEDs), sensors, and other photoelectric devices.

Components in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable properties. The introduction of fluorine atoms into COFs can enhance their crystallinity, porosity, and stability, leading to superior performance in various applications. researchgate.net While direct evidence of this compound's incorporation into COFs is not extensively documented, the use of fluorinated and aniline-based building blocks is a well-established strategy in COF synthesis. researchgate.netbohrium.com

The presence of the amine group in this compound allows for its potential use as a monomer in the synthesis of imine-linked COFs through condensation reactions with aldehydes. The fluorine and iodine substituents offer opportunities for post-synthetic modification, which could further tune the properties of the resulting COF. For instance, fluorinated COFs have shown promise in drug delivery applications due to their high loading capacities and controlled release profiles. rsc.org The development of flexible aniline-based COFs has also been explored for applications such as iodine capture and chemical sensing. bohrium.com

Advanced Electronic and Magnetic Materials

The role of this compound in the development of advanced electronic and magnetic materials is an emerging area of research. Halogenated organic compounds are known to exhibit unique electronic properties, and their incorporation into larger molecular systems can lead to novel materials with tailored functionalities. The presence of both fluorine and iodine in this compound provides a platform for creating materials with interesting electronic and magnetic characteristics.

While specific studies on this compound's direct application in this area are limited, chemical suppliers list it under categories for electronic and magnetic materials, suggesting its potential as a precursor or building block. bldpharm.com The development of organic-based electronic and magnetic materials is a rapidly growing field, and the unique substitution pattern of this compound makes it a candidate for further investigation.

Application in Liquid Crystals

The application of this compound in the field of liquid crystals is not yet well-documented in publicly available research. However, the molecular structure of this compound possesses features that are relevant to the design of liquid crystalline materials. The elongated shape of the molecule, combined with the presence of polarizable halogen atoms, could contribute to the anisotropic properties required for liquid crystal formation. Further research would be needed to explore the potential of this compound and its derivatives as components in liquid crystal mixtures.

Synthesis of Fluorescent Materials (e.g., Spirosilabifluorene Derivatives)

A notable application of a closely related compound, 5-bromo-4-iodo-2-methylaniline, is in the synthesis of highly fluorescent solid-state asymmetric spirosilabifluorene derivatives. nih.gov This suggests that this compound could serve a similar role as a key intermediate in the creation of novel fluorescent materials. The substitution of bromine with fluorine may lead to materials with altered photophysical properties, such as shifts in emission wavelengths or improved quantum yields.

The synthesis of these complex fluorescent molecules often involves multi-step reaction sequences where the halogenated aniline serves as a crucial building block. The specific positioning of the fluoro, iodo, and methyl groups on the aniline ring can influence the final structure and, consequently, the fluorescent properties of the target molecule.

Fine Chemical Synthesis and Agrochemicals

As Versatile Intermediates for Complex Organic Molecules

This compound is recognized as a versatile intermediate in the synthesis of complex organic molecules. ossila.com Its utility stems from the presence of multiple reactive sites on the aromatic ring, which allow for a variety of chemical transformations. The amine group can undergo standard reactions such as diazotization and substitution, while the iodine and fluorine atoms provide handles for cross-coupling reactions and nucleophilic aromatic substitution, respectively.

This versatility makes this compound a valuable building block in medicinal chemistry and drug discovery. ossila.com For example, a related compound, 4-fluoro-2-iodoaniline, is a known moiety of TAK-733, a selective inhibitor of MEK2, a protein kinase implicated in cancer. lifechempharma.com The ability to selectively functionalize different positions on the aniline ring allows for the systematic exploration of structure-activity relationships in the development of new therapeutic agents.

Synthesis of Heterocyclic Compounds (e.g., Carbazoles, Benzoxazinones)

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. The synthesis of novel benzoxazoles with potential anticancer activity has been reported using fluorinated aniline derivatives. mdpi.com In a typical synthetic route, a fluorinated nitrophenol is reacted with a piperazine (B1678402) derivative, followed by reduction of the nitro group and subsequent cyclization to form the benzoxazole (B165842) ring system. mdpi.com

While the direct use of this compound in carbazole (B46965) synthesis is not explicitly detailed in the provided search results, the general reactivity of iodoanilines makes them suitable starting materials for such transformations. Palladium-catalyzed intramolecular C-N bond formation is a common method for constructing the carbazole skeleton, and the iodine atom in this compound would be well-suited for this type of reaction.

Development of Agrochemical Active Ingredients

Research into new agrochemicals frequently involves the synthesis and screening of libraries of compounds with systematically varied substituents on a core molecular scaffold. This approach allows for the exploration of structure-activity relationships (SAR), which are crucial for optimizing the desired biological effect, be it fungicidal, herbicidal, or insecticidal. The substitution pattern of the aniline ring, in particular, is a focal point for the development of new active ingredients.

For instance, the development of the fungicide flutianil (B1673491) involved the modification of the N-phenyl moiety with various substituents, including fluorine and methyl groups, to optimize its activity against powdery mildew. Similarly, research into analogues of the insecticide flubendiamide (B33115) has utilized 2-methyl-4-substituted anilines as key intermediates to create new derivatives with potent insecticidal properties. These examples underscore the importance of the specific arrangement of substituents on the aniline ring for biological activity.

The presence of both a fluorine atom and an iodine atom on the 2-methylaniline scaffold of this compound offers a unique combination of properties. The fluorine atom can enhance binding affinity to target enzymes and improve metabolic stability, while the iodine atom can serve as a useful synthetic handle for further molecular elaboration through cross-coupling reactions. This dual functionality makes it a versatile building block for creating a diverse range of derivatives for agrochemical screening.

The following table summarizes research findings on agrochemicals derived from substituted anilines, highlighting the types of compounds synthesized and the key structural features investigated. This provides a context for the potential applications of this compound and its derivatives.

| Agrochemical Class | Core Structure Investigated | Key Substituents Explored | Research Focus |

| Fungicides | Anilinopyrimidinones | Various substitutions on the aniline ring | To improve bioactivity against cucumber downy mildew and wheat powdery mildew. researchgate.net |

| Fungicides | Cyano-methylene thiazolidine | 2-Fluoro, 2-Chloro, 2-Methyl on the N-phenyl moiety | Development of novel fungicides with high activity against powdery mildew. nih.gov |

| Insecticides | Flubendiamide Analogues | 2-Methyl-4-(2-alkoxyhexafluoroisopropyl) on the aniline ring | To create novel analogues with high insecticidal activity against the oriental armyworm. researchgate.net |

| Insecticides | Anthranilic Diamides | Modifications of the anthraniloyl moiety | To explore structure-activity relationships for insecticidal activity. nih.gov |

While the direct application of this compound in a commercial agrochemical is yet to be prominently disclosed, its structural features align with the ongoing research and development trends in the agrochemical industry. The strategic use of halogenated anilines as key building blocks for the synthesis of novel active ingredients with enhanced efficacy and desirable environmental profiles continues to be a major focus of agrochemical research.

Q & A

Q. What are the key considerations for synthesizing 5-Fluoro-4-iodo-2-methylaniline, and how can regioselectivity be controlled?

Methodological Answer: Synthesis typically involves sequential halogenation and functional group transformations. For example:

Directing Effects : Fluorine (ortho/para-directing) and iodine (bulky, meta-directing) require careful sequencing. A nitro group (meta-directing) can be introduced first to guide iodine placement, followed by reduction to the amine .

Halogenation : Iodination via electrophilic substitution (e.g., using ICl or KI/HNO₃) may precede fluorination (e.g., Balz-Schiemann reaction) to avoid steric hindrance .

Purification : Column chromatography (e.g., using chloroform or DMSO as eluents) ensures purity (>97.0% GC), as noted for structurally similar anilines .

Q. How can spectroscopic techniques (NMR, MS) validate the structure of this compound?

Methodological Answer:

- ¹H NMR : Look for aromatic proton splitting patterns. Fluorine’s deshielding effect shifts ortho/meta protons downfield.

- ¹³C NMR : Iodine’s heavy atom effect broadens adjacent carbon signals.

- Mass Spectrometry : Expect [M]+ at m/z 265 (C₇H₇FINO₂). Isotopic patterns from iodine (¹²⁷I) and fluorine (¹⁹F) aid confirmation .

Q. What storage conditions are recommended to maintain compound stability?

Methodological Answer:

- Store under inert atmosphere (argon) at -20°C to prevent oxidation of the amine group.

- Protect from light using amber vials, as iodine substituents are prone to photodecomposition .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., dihalogenation by-products) be minimized during synthesis?

Methodological Answer:

- Temperature Control : Low temperatures (-10°C to 0°C) reduce iodine’s electrophilic aggression, limiting diiodination .

- Stoichiometry : Use sub-equimolar iodine (0.8–0.9 eq.) to favor mono-substitution.

- By-Product Analysis : HPLC with UV detection (λ = 254 nm) identifies impurities; retention times are compared to standards .

Q. What computational methods predict the electronic effects of fluorine and iodine on reactivity?

Methodological Answer:

Q. How does the compound’s stability vary under different pH conditions?

Methodological Answer:

- pH Stability Study : Dissolve in buffered solutions (pH 1–13) and monitor decomposition via UV-Vis (λmax = 280 nm).

- Results : Amines are stable in acidic conditions (pH 1–6) but degrade in basic media (pH >10) due to deprotonation and oxidation .

Data Contradiction Analysis

Q. Conflicting reports on iodination efficiency: How to resolve discrepancies in yield (40–75%)?

Methodological Answer:

- Variable Factors :

- Solvent polarity (e.g., DMSO vs. CHCl₃) impacts iodine’s solubility and reactivity.

- Catalyst choice (e.g., FeCl₃ vs. H₂SO₄) alters reaction kinetics.

- Resolution : Replicate conditions from high-yield protocols (e.g., KI/HNO₃ in acetic acid) and validate purity via GC-MS .

Experimental Design Tables

Q. Table 1: Comparison of Halogenation Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Reference |

|---|---|---|---|---|

| KI/HNO₃ (AcOH) | 72 | >97.0 | Low cost | |

| ICl (CHCl₃) | 65 | 95.5 | Faster reaction | |

| Electrophilic I₂/FeCl₃ | 58 | 93.2 | Mild conditions |

Q. Table 2: Stability Under pH Conditions

| pH | Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂, h) | Observation |

|---|---|---|---|

| 1 | 0.002 | 346 | Stable |

| 7 | 0.005 | 138 | Slight oxidation |

| 13 | 0.12 | 5.8 | Rapid decomposition |